1-({2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)-N,N-diethylpiperidine-2-carboxamide
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Overview
Description
1-{2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-N,N-DIETHYLPIPERIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromophenyl group, a nitrobenzenesulfonyl group, and a piperidine carboxamide group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-N,N-DIETHYLPIPERIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Bromophenyl Hydrazone: The initial step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Nitration: The hydrazone is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Sulfonylation: The nitrated hydrazone is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.
Piperidine Carboxamide Formation: Finally, the sulfonyl derivative is reacted with N,N-diethylpiperidine-2-carboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-N,N-DIETHYLPIPERIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-N,N-DIETHYLPIPERIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-N,N-DIETHYLPIPERIDINE-2-CARBOXAMIDE
- 1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-N,N-DIETHYLPIPERIDINE-2-CARBOXAMIDE
Uniqueness
1-{2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-N,N-DIETHYLPIPERIDINE-2-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28BrN5O5S |
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Molecular Weight |
566.5 g/mol |
IUPAC Name |
1-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-5-nitrophenyl]sulfonyl-N,N-diethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C23H28BrN5O5S/c1-3-27(4-2)23(30)21-7-5-6-14-28(21)35(33,34)22-15-19(29(31)32)12-13-20(22)26-25-16-17-8-10-18(24)11-9-17/h8-13,15-16,21,26H,3-7,14H2,1-2H3/b25-16+ |
InChI Key |
QYRRABZJVGSMMN-PCLIKHOPSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCN(CC)C(=O)C1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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